MYC Binding Affinity (Kd) and Cellular Target Engagement
MYCi361 binds directly to the MYC protein with a Kd of 3.2 μM, as determined by surface plasmon resonance (SPR) [1]. In cellular thermal shift assays (CETSA), MYCi361 treatment (6 μM) stabilized MYC, confirming intracellular target engagement [1]. In contrast, the related inhibitor 10074-G5 binds to a distinct region (bHLH-ZIP domain) of MYC with a Kd of 2.8 μM but exhibits an IC50 of 146 μM for inhibiting MYC/MAX heterodimer formation .
| Evidence Dimension | MYC binding affinity (Kd) |
|---|---|
| Target Compound Data | 3.2 μM |
| Comparator Or Baseline | 10074-G5: 2.8 μM |
| Quantified Difference | 0.4 μM (MYCi361 has slightly weaker binding affinity but distinct binding site and functional consequences) |
| Conditions | SPR for MYCi361; fluorescence polarization for 10074-G5 |
Why This Matters
Binding affinity alone does not dictate functional efficacy; MYCi361's distinct binding site (353–439 region) and mechanism of action may offer unique advantages in specific cellular contexts, necessitating direct experimental comparison rather than simple affinity-based selection.
- [1] Han H, et al. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy. Cancer Cell. 2019;36(5):483-497.e15. doi:10.1016/j.ccell.2019.10.001 View Source
